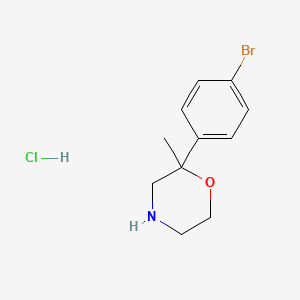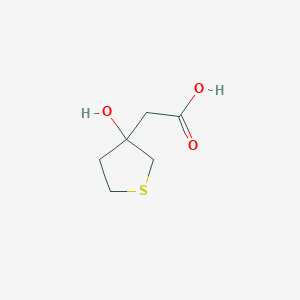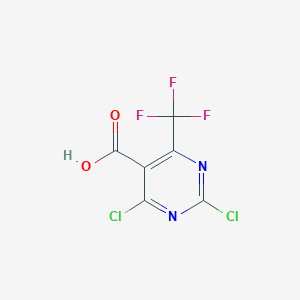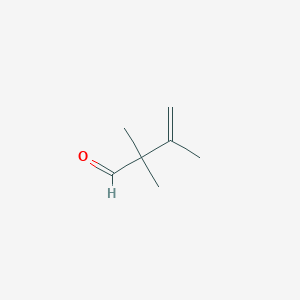
2,2,3-Trimethylbut-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethylbut-3-enal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its unique structure, which includes three methyl groups and a double bond, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-enal typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by oxidation with chromium trioxide (CrO3) in the presence of acetic acid, propionic acid, and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trimethylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens or hydrogen halides in the presence of catalysts.
Major Products Formed:
Oxidation: 2,2,3-Trimethylbutanoic acid.
Reduction: 2,2,3-Trimethylbut-3-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethylbut-3-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethylbut-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the structure allows for additional reactivity, enabling the compound to participate in various chemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,3,3-Trimethyl-1-butene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylpentane: Another branched alkane with different reactivity due to the absence of a double bond and aldehyde group.
Uniqueness: 2,2,3-Trimethylbut-3-enal is unique due to its combination of an aldehyde group and a double bond, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2,2,3-trimethylbut-3-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)7(3,4)5-8/h5H,1H2,2-4H3 |
InChI-Schlüssel |
IOLBOWCWGVKAQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
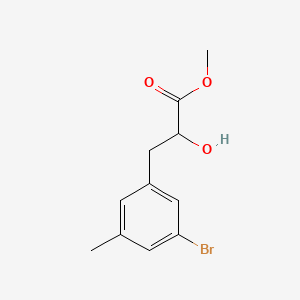

![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
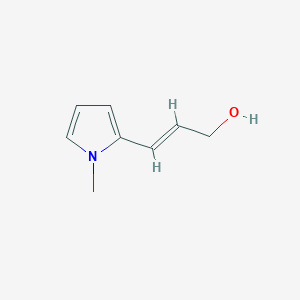
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

